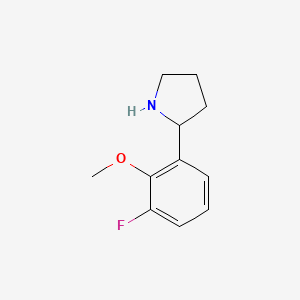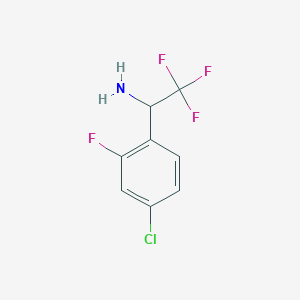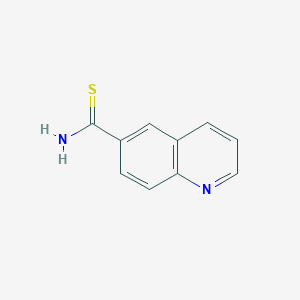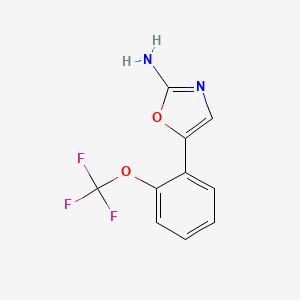
2-Acetyl-3-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-3-hydroxybenzaldehyde is an organic compound with a molecular formula of C9H8O3. It is a derivative of benzaldehyde, featuring both an acetyl group and a hydroxyl group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-3-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the formylation of 2-acetylphenol using the Reimer-Tiemann reaction. This reaction typically employs chloroform and a strong base such as sodium hydroxide under reflux conditions to introduce the formyl group at the ortho position relative to the hydroxyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Acetyl-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2-acetyl-3-hydroxybenzoic acid.
Reduction: Formation of 2-acetyl-3-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
2-Acetyl-3-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, fragrances, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-3-hydroxybenzaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparación Con Compuestos Similares
2-Hydroxybenzaldehyde: Lacks the acetyl group but shares the hydroxyl and aldehyde functionalities.
3-Hydroxybenzaldehyde: Similar structure but with the hydroxyl group in a different position.
2-Acetylbenzaldehyde: Lacks the hydroxyl group but shares the acetyl and aldehyde functionalities.
Uniqueness: 2-Acetyl-3-hydroxybenzaldehyde is unique due to the presence of both the acetyl and hydroxyl groups on the benzene ring. This combination of functional groups allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities compared to its similar counterparts.
Propiedades
Fórmula molecular |
C9H8O3 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
2-acetyl-3-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H8O3/c1-6(11)9-7(5-10)3-2-4-8(9)12/h2-5,12H,1H3 |
Clave InChI |
OMVYLMUNJLDWQW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC=C1O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butylN-[3-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B13590101.png)
![1-[(Naphthalen-2-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13590104.png)
![6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylicacid](/img/structure/B13590108.png)


![2-({6-[(Tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}amino)acetic acid](/img/structure/B13590136.png)

![3-(3-methanesulfonylphenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13590144.png)

![methyl3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B13590161.png)
